N-Hexyl-4-methoxybenzamide: A Comprehensive Technical Guide to its Physical Properties for Drug Development Professionals
N-Hexyl-4-methoxybenzamide: A Comprehensive Technical Guide to its Physical Properties for Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties of N-hexyl-4-methoxybenzamide, a compound of significant interest to researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of data points to offer field-proven insights into the causality behind experimental choices and the implications of these properties in a drug development context.
Introduction: The Significance of N-Hexyl-4-methoxybenzamide in Medicinal Chemistry
N-hexyl-4-methoxybenzamide (CAS No. 330467-48-6) is a derivative of 4-methoxybenzamide, featuring a hexyl group attached to the amide nitrogen.[1] This structural modification significantly influences its physicochemical properties and, consequently, its biological activity. The presence of the N-hexyl chain enhances the lipophilicity of the molecule, a critical factor for cell membrane permeability and overall bioactivity.[1]
This class of compounds has garnered attention for its potential as histone deacetylase (HDAC) inhibitors, which are a promising class of therapeutics for various cancers.[1] Furthermore, derivatives of 4-methoxybenzamide have been explored for their antimicrobial properties.[1] Understanding the fundamental physical properties of N-hexyl-4-methoxybenzamide is therefore paramount for its synthesis, purification, formulation, and the interpretation of its biological activity.
Molecular and Spectroscopic Properties
A foundational understanding of a compound begins with its molecular identity and its interaction with electromagnetic radiation, which provides a unique spectroscopic fingerprint.
Molecular Identity
A summary of the key molecular identifiers for N-hexyl-4-methoxybenzamide is presented in the table below.
| Property | Value | Source |
| Chemical Name | N-hexyl-4-methoxybenzamide | IUPAC |
| CAS Number | 330467-48-6 | |
| Molecular Formula | C₁₄H₂₁NO₂ | |
| Molecular Weight | 235.32 g/mol | |
| InChI Key | QIINXNUWICTDPH-UHFFFAOYSA-N |
Spectroscopic Characterization
Spectroscopic data is crucial for the structural elucidation and confirmation of N-hexyl-4-methoxybenzamide.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The reported chemical shifts for N-hexyl-4-methoxybenzamide are detailed below.
| Chemical Shift (ppm) | Assignment |
| 167.1 | C=O (Amide Carbonyl) |
| 162.1 | Aromatic C-OCH₃ |
| 128.7 | Aromatic CH |
| 127.3 | Aromatic C (quaternary) |
| 113.7 | Aromatic CH |
| 55.5 | OCH₃ |
| 40.2 | NH-CH₂ |
| 31.6 | CH₂ |
| 29.8 | CH₂ |
| 26.8 | CH₂ |
| 22.7 | CH₂ |
| 14.1 | CH₃ |
Source:
HRMS is a powerful technique for confirming the elemental composition of a molecule with high precision.
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Calculated Monoisotopic Mass ([M+H]⁺): 236.1645 Da[1]
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Experimental Monoisotopic Mass ([M+H]⁺): 236.1648 Da[1]
The excellent agreement between the calculated and experimental mass confirms the molecular formula C₁₄H₂₁NO₂.[1]
Core Physical Properties: Experimental Data and Predictive Insights
While some spectroscopic data for N-hexyl-4-methoxybenzamide is available, specific experimental data for its core physical properties such as melting point, boiling point, and density are not readily found in publicly accessible databases as of early 2026. This is not uncommon for a research chemical. In such cases, a combination of data from related compounds and predictive methods becomes essential.
Melting Point
The melting point is a critical indicator of purity for a crystalline solid. For the related compound, 4-methoxybenzamide (without the N-hexyl group), the melting point is reported to be in the range of 164-167 °C . The introduction of the flexible N-hexyl chain in N-hexyl-4-methoxybenzamide is expected to disrupt the crystal lattice packing compared to the unsubstituted amide. This disruption of intermolecular forces, particularly hydrogen bonding, would likely lead to a lower melting point for N-hexyl-4-methoxybenzamide. A precise experimental determination is necessary for confirmation.
Boiling Point
The boiling point of a compound is dependent on the strength of its intermolecular forces. For 4-methoxybenzamide , the boiling point is reported as 295.8 °C at 760 mmHg . The addition of the hexyl group increases the molecular weight and the surface area of N-hexyl-4-methoxybenzamide, leading to stronger van der Waals forces. Therefore, it is anticipated that the boiling point of N-hexyl-4-methoxybenzamide will be significantly higher than that of 4-methoxybenzamide.
Solubility
Solubility is a critical parameter in drug development, influencing everything from in vitro assays to formulation. The "like dissolves like" principle is a useful guide.
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Apolar Solvents: The presence of the hexyl chain and the aromatic ring suggests that N-hexyl-4-methoxybenzamide will be soluble in nonpolar organic solvents such as toluene and cyclohexane.
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Polar Aprotic Solvents: It is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are commonly used for storing and testing drug candidates.
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Polar Protic Solvents: Solubility in polar protic solvents like ethanol and methanol is likely to be moderate.
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Aqueous Solubility: Due to the significant hydrophobic character imparted by the hexyl group and the benzene ring, the aqueous solubility of N-hexyl-4-methoxybenzamide is expected to be very low .
Density
The density of 4-methoxybenzamide is reported as 1.143 g/cm³ . The addition of the less dense alkyl chain in N-hexyl-4-methoxybenzamide might lead to a slightly lower density for the N-hexyl derivative in its solid state, although this would also be influenced by the crystal packing.
Experimental Protocols for Physical Property Determination
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections outline the methodologies for determining the key physical properties of N-hexyl-4-methoxybenzamide.
Workflow for Physical Property Characterization
Caption: Workflow for the comprehensive physical characterization of N-hexyl-4-methoxybenzamide.
Melting Point Determination Protocol
Objective: To determine the melting point range of a solid sample of N-hexyl-4-methoxybenzamide.
Methodology:
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Sample Preparation: A small amount of the crystalline solid is finely powdered.
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Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a precise measurement.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.
Causality: A sharp melting point range (typically < 2 °C) is indicative of a high degree of purity. Impurities tend to depress and broaden the melting range.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
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Sample Preparation: Approximately 5-10 mg of N-hexyl-4-methoxybenzamide is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
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Spectrometer Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
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Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
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Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Causality: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra provide detailed information about the molecular structure, confirming the presence and connectivity of the different functional groups.
Solubility Determination Protocol
Objective: To qualitatively and quantitatively assess the solubility of N-hexyl-4-methoxybenzamide in various solvents.
Methodology:
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Qualitative Assessment: A small, known amount of the compound (e.g., 10 mg) is added to a test tube containing a known volume of solvent (e.g., 1 mL). The mixture is agitated, and the solubility is observed at room temperature.
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Quantitative Assessment (e.g., Shake-Flask Method):
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An excess amount of the solid is added to a known volume of the solvent in a sealed flask.
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The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The saturated solution is filtered to remove undissolved solid.
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The concentration of the solute in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
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Causality: Understanding the solubility profile is critical for designing appropriate solvents for synthesis, purification, and for developing formulations for biological testing.
Biological Context and Structure-Activity Relationship (SAR)
The physical properties of N-hexyl-4-methoxybenzamide are intrinsically linked to its biological activity.
Role as a Histone Deacetylase (HDAC) Inhibitor
HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is implicated in several cancers. Benzamide derivatives are a known class of HDAC inhibitors. The general structure of a benzamide HDAC inhibitor consists of a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group that coordinates with the zinc ion in the active site.
Caption: Proposed interaction of N-hexyl-4-methoxybenzamide with an HDAC enzyme.
The N-hexyl group in N-hexyl-4-methoxybenzamide likely acts as part of the linker and cap group, influencing the compound's binding affinity and selectivity for different HDAC isoforms. Its lipophilicity can also enhance its ability to cross cell membranes and reach its intracellular target.
Antimicrobial Activity
The antimicrobial properties of N-alkyl-4-methoxybenzamides are also of interest. The mechanism of action for similar antimicrobial amides can involve disruption of the microbial cell membrane or interaction with intracellular targets such as DNA. The lipophilic hexyl chain would facilitate insertion into the lipid bilayer of bacterial cell membranes, potentially leading to membrane destabilization and cell death.
Conclusion
N-hexyl-4-methoxybenzamide is a molecule with significant potential in drug discovery, particularly in the areas of oncology and infectious diseases. While a complete experimental dataset for all its physical properties is not yet publicly available, this guide provides a comprehensive overview of its known molecular and spectroscopic characteristics, along with predictive insights into its core physical properties. The provided experimental protocols offer a framework for the rigorous characterization of this and similar compounds. A thorough understanding of these physical properties is indispensable for any researcher or drug development professional working with N-hexyl-4-methoxybenzamide, as it lays the foundation for rational drug design, formulation development, and the interpretation of its biological effects.
